![molecular formula C15H14N4OS B2862542 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide CAS No. 2097865-27-3](/img/structure/B2862542.png)

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

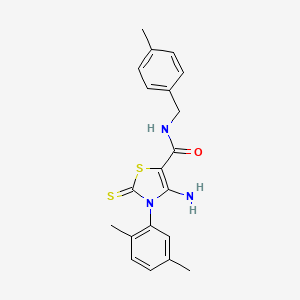

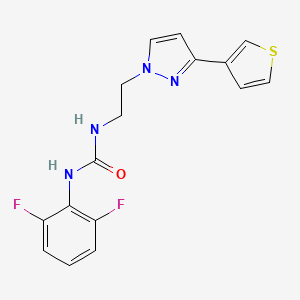

The compound is a complex organic molecule that contains a thiophene and pyrazole ring, both of which are common structures in medicinal chemistry . The pyrazole ring is often found in compounds with anti-tubercular activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their anti-tubercular activity . These compounds were designed, synthesized, and evaluated against Mycobacterium tuberculosis .Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring attached to a pyrazole ring via an ethyl linker. The pyrazole ring is also substituted with a pyridine ring .Applications De Recherche Scientifique

Thiophene Derivatives in Heterocyclic Synthesis

Research into thiophene derivatives, similar in structure to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide, has shown significant utility in the synthesis of various heterocyclic compounds. These compounds, including pyrazoles, isoxazoles, pyridines, and thiazoles, demonstrate a broad range of biological and chemical properties, making them valuable in the development of new pharmaceuticals and materials.

Heterocyclic Compound Synthesis : Mohareb et al. (2004) and others have demonstrated the versatility of thiophenylhydrazonoacetates in synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds are synthesized through the reactivity of thiophene derivatives toward various nitrogen nucleophiles, showcasing the compound's importance in creating bioactive heterocyclic molecules with potential pharmaceutical applications (Mohareb et al., 2004).

Anti-Tuberculosis Activity : In the realm of infectious diseases, thiazole-aminopiperidine hybrid analogues, structurally related to the queried compound, have been explored as novel Mycobacterium tuberculosis GyrB inhibitors. The research by Jeankumar et al. (2013) highlights the potential of thiophene-based heterocycles in treating tuberculosis, an area of significant medical need (Jeankumar et al., 2013).

Electrochemical and Electrochromic Properties : The introduction of various acceptor groups into thiophene derivatives significantly affects their electrochemical and electrochromic properties. Studies on novel donor–acceptor type monomers, including thiophene derivatives, have shown promising results in the development of materials for polymer light-emitting diodes and other electronic devices. This research underscores the importance of thiophene derivatives in advancing materials science and engineering applications (Hu et al., 2013).

Antimicrobial Activity : The synthesis of thiophene-based heterocycles has also been linked to potential antimicrobial applications. For instance, the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their evaluation against various bacterial and fungal strains suggest the role of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Mode of Action

It is suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target enzyme, sdh . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Propriétés

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(13-3-7-21-11-13)17-5-6-19-10-14(9-18-19)12-2-1-4-16-8-12/h1-4,7-11H,5-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINJBYCOYKFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)

![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2862478.png)

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2862482.png)